1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
CAS No.: 2034403-42-2
Cat. No.: VC4329769
Molecular Formula: C14H10F2N4O
Molecular Weight: 288.258
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034403-42-2 |
|---|---|
| Molecular Formula | C14H10F2N4O |
| Molecular Weight | 288.258 |
| IUPAC Name | 1-(2,6-difluorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
| Standard InChI | InChI=1S/C14H10F2N4O/c15-11-2-1-3-12(16)13(11)19-14(21)18-9-5-7-20-10(8-9)4-6-17-20/h1-8H,(H2,18,19,21) |
| Standard InChI Key | RWOBIZWWTCEANF-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)NC(=O)NC2=CC3=CC=NN3C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₄H₁₀F₂N₄O; molecular weight 288.258 g/mol) integrates two pharmacologically significant motifs:
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A pyrazolo[1,5-a]pyridine heterocycle, known for its role in kinase inhibitor scaffolds .
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A 2,6-difluorophenyl group, which enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.
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A urea linker that facilitates hydrogen bonding with biological targets, a feature common to kinase inhibitors .
The IUPAC name 1-(2,6-difluorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea reflects this arrangement, with the urea group (-NH-C(=O)-NH-) bridging the aromatic systems.
Physicochemical Profile
Key properties derived from computational models and structural analogs include:
Synthetic Pathways and Challenges
Purification and Characterization
Post-synthesis, chromatography (HPLC or flash) and recrystallization would isolate the product. Structural confirmation relies on:
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NMR: Distinct signals for urea NH (~8.5 ppm) and pyridine protons (~7.5–8.5 ppm).
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HRMS: Molecular ion peak at m/z 288.258 (C₁₄H₁₀F₂N₄O).
Biological Activity and Computational Predictions
Hypothesized Mechanisms of Action
Structural analogs suggest two primary bioactivity pathways:
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Kinase Inhibition: The pyrazolo-pyridine scaffold mimics adenine in ATP-binding pockets, potentially inhibiting kinases like Trk or AKT .
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Antiproliferative Effects: Diaryl ureas disrupt microtubule assembly or DNA synthesis in cancer cells.
QSAR Predictions
A quantitative structure-activity relationship (QSAR) model trained on PI3K inhibitors predicts:
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Critical Descriptors:
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Molar refractivity (MR): 78.5 → Optimal steric bulk
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Topological polar surface area (TPSA): 75 Ų → Cell permeability
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Comparative Analysis with Clinical Candidates
| Parameter | 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea | Pictilisib (GDC-0941) | Dactolisib (BEZ235) |
|---|---|---|---|
| Molecular Weight | 288.258 | 516.64 | 489.55 |
| Target | PI3K/AKT (predicted) | PI3Kα/δ | PI3K/mTOR |
| LogP | 2.8 | 3.5 | 4.1 |
| H-bond Donors | 2 | 3 | 2 |
| Clinical Phase | Preclinical (hypothetical) | Phase II | Phase II |
This comparison highlights the compound’s relatively low molecular weight and balanced lipophilicity, advantageous for drug-likeness .
Challenges and Future Directions
Research Gaps
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In Vitro/In Vivo Data: No published cytotoxicity or pharmacokinetic studies exist.
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Selectivity: Unclear if the compound preferentially inhibits specific kinase isoforms .
Recommended Studies
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Kinase Profiling: Broad-panel screening against 400+ kinases to identify primary targets.
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MTT Assays: Cytotoxicity evaluation in cancer cell lines (e.g., MCF-7, A549).
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ADMET Modeling: Prediction of absorption, distribution, and toxicity profiles.
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